molecular formula C10H14N2O2S B2664885 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 1251353-72-6

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B2664885
CAS No.: 1251353-72-6
M. Wt: 226.29
InChI Key: JTFCJUCBDZBABP-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid is a synthetic organic compound of interest in life science and chemical research. This compound features a cyclohexane ring core substituted with both a carboxylic acid group and a 2-aminothiazole moiety, yielding a molecular formula of C 10 H 14 N 2 O 2 S and a molecular weight of 226.30 g/mol . It is characterized by its solid, powdery appearance and should be stored at room temperature or between 2-8°C for stability . The compound is registered under CAS Number 1251353-72-6 . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . Researchers are exploring this core structure for the development of novel allosteric kinase inhibitors . Compounds based on the 2-aminothiazole architecture have demonstrated potential in inhibiting specific kinases, such as CK2α, which is a protein kinase of interest in oncology research due to its role in cell proliferation and survival . As such, this compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating new bioactive molecules in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-8(14)10(4-2-1-3-5-10)12-9-11-6-7-15-9/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCJUCBDZBABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid. It has been shown to exhibit activity against various bacterial strains, making it a candidate for the development of new antibiotics. The thiazole moiety is known for enhancing biological activity due to its ability to interact with biological targets effectively .

Drug Design and Development

The compound serves as a versatile scaffold in drug design. Its structure allows for modifications that can enhance pharmacological profiles. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in disease pathways, including cancer and inflammatory diseases .

Case Study:
A study published in ChemMedChem analyzed C2-carboxylated 1,3-azoles, revealing that compounds similar to this compound could serve as potent inhibitors of ATP-sensitive potassium channels, which are significant in various physiological processes .

Pesticide Development

The compound's thiazole ring structure is also relevant in the development of agrochemicals. Research indicates that thiazole derivatives can function as effective pesticides due to their ability to disrupt metabolic processes in pests .

Data Table: Potential Pesticidal Activity

CompoundTarget PestMechanism of ActionReference
This compoundAphidsInhibition of protein synthesis
Thiazole Derivative XBeetlesDisruption of chitin synthesis

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in synthesizing novel polymers. Its carboxylic acid group can participate in esterification reactions, leading to the formation of biodegradable plastics .

Case Study:
A recent project focused on integrating this compound into polymer matrices demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics. This application is particularly relevant in the context of sustainable materials development.

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid

  • Molecular Formula: C₁₀H₁₁NO₂S
  • Molecular Weight : 209.26 g/mol
  • Key Differences : Replaces the cyclohexane ring with a bicyclo[2.1.1]hexane system and positions the thiazole at the 5-position. The rigid bicyclic structure may enhance metabolic stability but reduce conformational flexibility compared to the target compound .

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Key Differences: Substitutes thiazole with a 1,2,3-triazole ring.

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid

  • Molecular Formula : C₈H₁₂N₄O₂
  • Molecular Weight : 196.21 g/mol (estimated)
  • Key Differences : Features a tetrazole ring, which is more acidic (pKa ~4.9) than thiazole (pKa ~2.4). This acidity could enhance metal-binding properties or modulate pharmacokinetics in physiological environments .

Functional Group Modifications

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₄N₄O₂
  • Molecular Weight : 210.23 g/mol
  • This modification may enhance solubility but reduce membrane permeability .

1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic Acid

  • Molecular Formula : C₁₃H₂₄N₂O₄S
  • Molecular Weight : 304.41 g/mol
  • Key Differences: Adds a sulfonyl group and a methylpiperidine substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
This compound C₁₀H₁₄N₂O₂S 226.30 Thiazole-2-yl, cyclohexane, carboxylic acid Discontinued; possible synthesis challenges
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid C₁₀H₁₁NO₂S 209.26 Bicyclic core, thiazole-5-yl Enhanced rigidity; metabolic stability
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid C₉H₁₃N₃O₂ 195.22 1,2,3-triazole, cyclohexane Improved solubility; altered target binding
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid C₉H₁₄N₄O₂ 210.23 Amino group, 1,2,4-triazole Increased polarity; reduced permeability
1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic acid C₁₃H₂₄N₂O₄S 304.41 Sulfonamide, methylpiperidine Enhanced steric bulk; improved target affinity

Research Findings and Implications

  • Synthetic Accessibility: The discontinuation of this compound () contrasts with the commercial availability of triazole and tetrazole analogs, suggesting that heterocycle stability or synthesis complexity may influence production feasibility.
  • Biological Activity : Thiazole derivatives are often explored for antimicrobial and anticancer properties due to sulfur’s electron-withdrawing effects. Triazole and tetrazole analogs, however, may offer superior pharmacokinetic profiles due to enhanced polarity .
  • Structural Insights : Crystallographic tools like SHELXL and SIR97 () have been critical in resolving the structures of similar compounds, aiding in the rational design of derivatives with optimized properties.

Biological Activity

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid is a compound characterized by its thiazole moiety, which has been associated with various biological activities. This article explores its biological activity, particularly its potential as an antitumor agent and other pharmacological properties.

  • Chemical Formula : C10H14N2O2S
  • Molecular Weight : 226.3 g/mol
  • IUPAC Name : 1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid
  • CAS Number : 1251353-72-6

Biological Activity Overview

The thiazole ring in the structure of this compound is crucial for its biological activity. Thiazole derivatives have been widely studied for their anticancer properties, as they can induce apoptosis in cancer cells and inhibit various cellular pathways.

Antitumor Activity

Recent studies indicate that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells.

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22

These findings suggest that modifications to the thiazole structure can enhance cytotoxicity. The presence of electron-donating groups and specific ring substitutions plays a critical role in the effectiveness of these compounds against tumor cells .

The mechanism by which thiazole derivatives exert their antitumor effects often involves:

  • Inhibition of Bcl-2 : Some thiazole derivatives have been shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Molecular dynamics simulations have revealed that these compounds primarily interact with target proteins through hydrophobic contacts and limited hydrogen bonding, which may enhance their binding affinity and specificity .

Case Studies and Research Findings

In a recent study focusing on the structure–activity relationship (SAR) of thiazole derivatives, researchers synthesized several new compounds based on the thiazole scaffold. The study highlighted how specific modifications led to improved antiproliferative activity against various cancer cell lines.

Notable Findings:

  • Compound Variants : Variants with methyl substitutions at specific positions on the phenyl ring exhibited increased activity.
  • Combination Therapies : When used in combination with established chemotherapeutics like doxorubicin, certain thiazole derivatives showed synergistic effects, enhancing overall therapeutic efficacy .

Q & A

Q. Advanced

Lyophilization : From pH 6.8 aqueous buffer to prevent dimerization .

Storage : At -20°C under argon to minimize thiazole oxidation.

Stabilizers : Trehalose (5% w/v) maintains >90% integrity over 6 months .

How does the thiazole substituent influence physicochemical properties?

Basic
The thiazole moiety:

Enhances π-π stacking (UV-Vis λmax ~265 nm in methanol) .

Balances lipophilicity (logP ~1.8) for solubility and membrane permeability.

Improves metabolic stability versus pyrrole analogs .

What computational approaches predict biological target space?

Q. Advanced

Inverse docking : Screen human protein databases for complementary binding pockets .

Molecular dynamics : Simulate 100 ns trajectories to assess target binding stability.

Pharmacophore modeling : Identify critical features (carboxylate, thiazole, cyclohexane) using software like Phase .

What purification techniques effectively isolate the compound?

Q. Basic

Acid-base extraction : Dissolve in 1M NaOH, wash with DCM, precipitate at pH 2–3 .

Recrystallization : From ethanol/water (3:1 v/v) yields >99% purity.

Preparative HPLC : C18 column with MeCN/0.1% TFA gradient resolves regioisomers .

How to design SAR studies for improved target affinity and metabolic stability?

Q. Advanced

Positional scanning : Modify substituents at thiazole C4/C5 or cyclohexane .

Bioisosteres : Replace carboxylic acid with tetrazole or sulfonamide .

Deuterium incorporation : Prolong half-life at metabolically vulnerable sites .

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